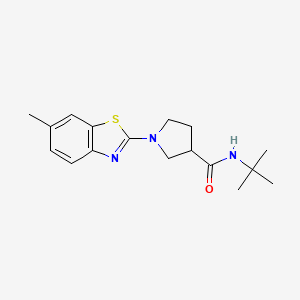![molecular formula C14H18N6O2 B6473023 2-(pyrrolidine-1-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine CAS No. 2640866-03-9](/img/structure/B6473023.png)
2-(pyrrolidine-1-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(pyrrolidine-1-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine is an intriguing chemical compound notable for its unique structure, featuring a pyrrolidine ring, a triazolopyridazinyl moiety, and a morpholine ring. This combination lends the compound potential utility across various domains such as chemistry, biology, and potentially medicine and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Synthesizing 2-(pyrrolidine-1-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine typically involves multi-step procedures that integrate the individual heterocyclic systems.
Step 1: : Formation of the pyrrolidine-1-carbonyl component often involves reacting pyrrolidine with a suitable carbonylating agent.
Step 2: : Construction of the 1,2,4-triazolo[4,3-b]pyridazine ring may require cyclization reactions facilitated by using suitable hydrazine derivatives.
Step 3: : The morpholine ring might be incorporated through alkylation or acylation reactions.
Industrial Production Methods: : Large-scale synthesis might adjust these routes to optimize yields and purity. In industrial settings, the use of automated reactors, stringent control of reaction parameters (temperature, pressure, pH), and the implementation of continuous flow techniques are often employed for efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound might undergo oxidative transformations, possibly involving the oxidation of the pyrrolidine ring or morpholine ring.
Reduction: : Reduction reactions may target specific nitrogen functionalities within the heterocyclic rings.
Substitution: : Nucleophilic substitution reactions could be expected, particularly at positions facilitated by the electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: : Reagents like sodium hydride or alkyl halides in polar aprotic solvents.
Major Products Formed: : Depending on the reaction conditions and specific pathways chosen, the major products could include various oxidized, reduced, or substituted derivatives that maintain the core heterocyclic structure.
Applications De Recherche Scientifique
This compound has shown potential across various research domains:
Chemistry: : Due to its intricate structure, it may serve as a template for studying synthetic methodologies or as a scaffold for constructing more complex molecules.
Biology: : Its bioactive moieties may render it useful in probing biological pathways or as a tool in molecular biology studies.
Medicine: : The triazolopyridazine and morpholine rings are of significant pharmaceutical interest, potentially offering avenues for drug development.
Industry: : Its stable, heterocyclic nature may lend itself to material sciences or as an additive in various industrial processes.
Mécanisme D'action
The compound's mechanism of action is intricately linked to its molecular structure:
Molecular Targets and Pathways: : The triazolo and pyridazine components are known to interact with certain enzymes or receptors, potentially inhibiting or modulating their activity. The morpholine ring might enhance cell permeability, facilitating the compound's entry into cells and subsequent interactions with intracellular targets.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
4-(2-(Pyrrolidin-1-yl)ethyl)-1,2,4-triazole: : Shares the triazole moiety but lacks the pyridazine and morpholine rings.
1-(2-Morpholinoethyl)pyrrolidine: : Contains morpholine and pyrrolidine components but lacks the triazole and pyridazine rings.
Similar Compounds
1-(2-Morpholinoethyl)-4-(1-pyrrolidinyl)-1H-1,2,4-triazole
6-(Morpholin-4-yl)-1,2,4-triazolo[4,3-b]pyridazine
2-(Pyrrolidine-1-carbonyl)amino-4-(1H-1,2,4-triazol-3-yl)pyridazine
Propriétés
IUPAC Name |
pyrrolidin-1-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c21-14(18-5-1-2-6-18)11-9-19(7-8-22-11)13-4-3-12-16-15-10-20(12)17-13/h3-4,10-11H,1-2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEHEFDPIWKLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-methylpiperidin-1-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6472952.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropanecarboxamide](/img/structure/B6472953.png)
![1-(4-methylpiperidin-1-yl)-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6472958.png)
![N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6472970.png)
![N-[1-(cyclobutylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472978.png)

![3-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6472992.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclobutanecarboxamide](/img/structure/B6472994.png)
![N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6473001.png)
![4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473013.png)
![4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473016.png)
![3-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile](/img/structure/B6473031.png)
![N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6473050.png)
![3-fluoro-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile](/img/structure/B6473051.png)
